2-[4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol
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Overview
Description
2-[4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is a complex organic compound characterized by the presence of two pyrazole rings and a difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole rings and the introduction of the difluoroethyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The difluoroethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-[4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group and pyrazole rings play a crucial role in binding to these targets, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,2-difluoroethyl)amino]ethan-1-ol
- 2,4-Difluoro-1,1′-biphenyl
Uniqueness
Compared to similar compounds, 2-[4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol stands out due to its unique combination of structural features, such as the presence of two pyrazole rings and a difluoroethyl group
Properties
Molecular Formula |
C11H15F2N5O |
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Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-[4-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H15F2N5O/c12-11(13)8-18-6-9(4-15-18)3-14-10-5-16-17(7-10)1-2-19/h4-7,11,14,19H,1-3,8H2 |
InChI Key |
BDHXCJVNEQTTPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CC(F)F)CNC2=CN(N=C2)CCO |
Origin of Product |
United States |
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